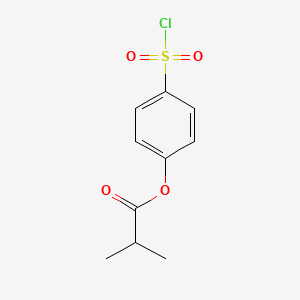
4-(Chlorosulfonyl)phenyl 2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chlorosulfonyl)phenyl 2-methylpropanoate is a chemical compound with the molecular formula C10H11ClO4S. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorosulfonyl group attached to a phenyl ring, which is further connected to a 2-methylpropanoate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorosulfonyl)phenyl 2-methylpropanoate typically involves the reaction of 4-chlorosulfonylphenol with 2-methylpropanoic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction mixture is then purified to obtain the desired product with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and efficiency. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chlorosulfonyl)phenyl 2-methylpropanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide group.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(Chlorosulfonyl)phenyl 2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Chlorosulfonyl)phenyl 2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes and proteins. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and processes, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Chlorosulfonyl)phenyl acetate
- 4-(Chlorosulfonyl)phenyl benzoate
- 4-(Chlorosulfonyl)phenyl butanoate
Uniqueness
4-(Chlorosulfonyl)phenyl 2-methylpropanoate is unique due to the presence of the 2-methylpropanoate group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C10H11ClO4S |
|---|---|
Poids moléculaire |
262.71 g/mol |
Nom IUPAC |
(4-chlorosulfonylphenyl) 2-methylpropanoate |
InChI |
InChI=1S/C10H11ClO4S/c1-7(2)10(12)15-8-3-5-9(6-4-8)16(11,13)14/h3-7H,1-2H3 |
Clé InChI |
RFJMKODIFBJYAR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-Bromo-3-cyclopropyl-3-methylbutoxy)methyl]benzene](/img/structure/B13163777.png)
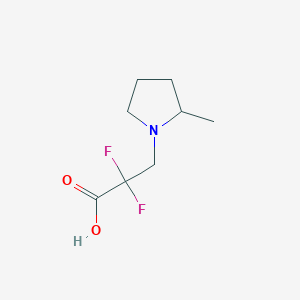
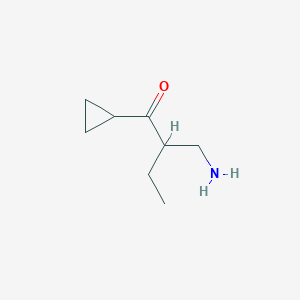

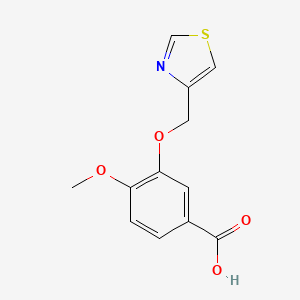
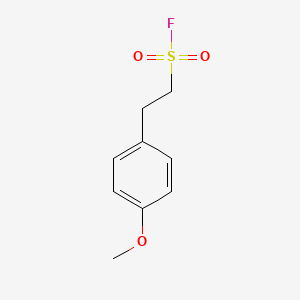
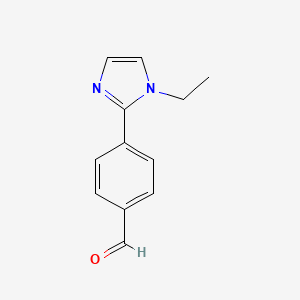
![({[4-(Chloromethyl)-4-methylhexyl]oxy}methyl)benzene](/img/structure/B13163814.png)
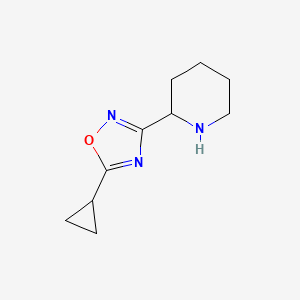
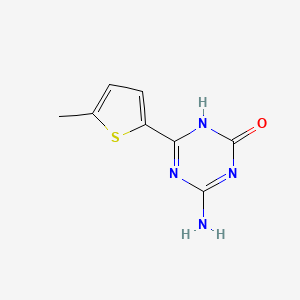
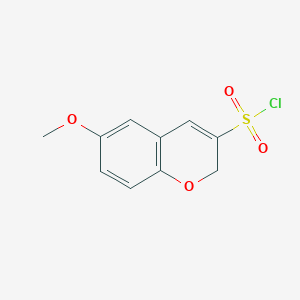

![3-[2-(Chloromethyl)butyl]thiophene](/img/structure/B13163855.png)

